2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene
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Overview
Description
2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene is an organic compound with a complex structure featuring multiple functional groups. This compound is part of the aryloxy phenol family, which is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene typically involves the condensation of 4-(3-hydroxyphenoxy) benzoic acid with piperazine using N-ethylcarbodiimide hydrochloride (EDC·HCl) and a catalytic amount of hydroxy benzotriazole (HOBt) . This method allows for the formation of complex aryloxy phenols with functional groups that impart specific properties to the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions can occur, especially in the presence of electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted aryloxy phenols.
Scientific Research Applications
2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activation of signal transducer and activator of transcription 3 (STAT3), which plays a crucial role in inflammatory and autoimmune diseases . By inhibiting STAT3 activation, the compound can reduce inflammation and prevent joint damage in conditions like rheumatoid arthritis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in both research and industry.
Properties
IUPAC Name |
2-methoxy-1-[3-(3-methoxyphenoxy)propoxy]-4-prop-2-enylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24O4/c1-4-7-16-10-11-19(20(14-16)22-3)24-13-6-12-23-18-9-5-8-17(15-18)21-2/h4-5,8-11,14-15H,1,6-7,12-13H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPWIZHQMEOKQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCCOC2=C(C=C(C=C2)CC=C)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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